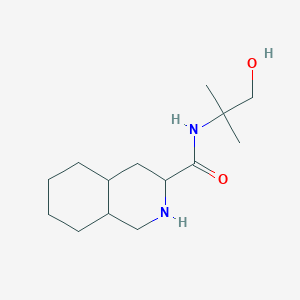

N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide

Description

N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide is a decahydroisoquinoline derivative characterized by a fully saturated bicyclic structure and a carboxamide functional group at the 3-position. The decahydro scaffold confers conformational rigidity, which may enhance binding specificity compared to less saturated analogs.

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18) |

InChI Key |

DNCQVDWVNKMOOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide (CAS 136465-81-1)

- Substituent : tert-butyl group (vs. 1-hydroxy-2-methylpropan-2-yl in the target compound).

- Properties : Predicted boiling point 497.6±34.0°C, pKa 14.55±0.20, density 1.00±0.1 g/cm³ .

- Key Differences : The tert-butyl group lacks a hydroxyl moiety, likely reducing solubility in polar solvents compared to the target compound. This may impact bioavailability or CNS penetration.

(b) (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydroisoquinoline-3-carboxamide (CAS 136522-17-3)

- Substituent: Complex amino-hydroxy-phenylbutyl side chain.

- Molecular Formula : C₂₄H₃₉N₃O₂ (vs. C₁₅H₂₆N₂O₂ for the target compound, assuming similar core structure).

- ~278 g/mol for the target compound) .

(c) Prodrug of 3S,4aR,6S,8aR-6-(((4-carboxy)phenyl)methyl)-decahydroisoquinoline-3-carboxylic acid

- Modification : Carboxylic acid prodrug esterified for improved absorption.

Partially Saturated Isoquinoline/Quinoline Carboxamides

(a) AMG0635 (Dihydroisoquinoline Carboxamide)

(b) 5,6,7,8-Tetrahydro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide (CAS 102200-86-2)

- Structure: Tetrahydroquinoline with pyridinyl and hydroxyl groups.

- Key Differences : The pyridinyl substituent may engage in π-π stacking or metal coordination, while the tetrahydro scaffold offers intermediate rigidity between dihydro and decahydro analogs .

4-Oxo-1,4-dihydroquinoline-3-carboxamides

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

- Structure : Adamantyl and pentyl substituents on a 4-oxo-dihydronaphthyridine core.

- Properties : Molecular weight 422 g/mol (MH⁺), 25% yield in synthesis .

- Key Differences : The adamantyl group confers high lipophilicity and metabolic stability, while the 4-oxo group may participate in hydrogen bonding. The target compound’s hydroxyl group could mimic this interaction with reduced steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.